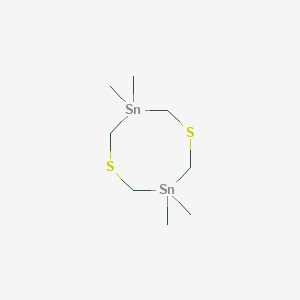
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is an organotin compound characterized by the presence of tin and sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method involves the reaction of tetramethyltin with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification techniques to obtain high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Organotin halides and amines.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5-trithiepane: Another sulfur-containing compound with similar structural features.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A compound with a similar tetramethyl substitution pattern but different functional groups.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-dithiadistannocane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
918904-57-1 |
|---|---|
Fórmula molecular |
C8H20S2Sn2 |
Peso molecular |
417.8 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-dithiadistannocane |
InChI |
InChI=1S/2C2H4S.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
Clave InChI |
OHTXSAJYZJFFTI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]1(CSC[Sn](CSC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


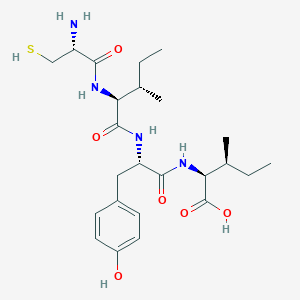

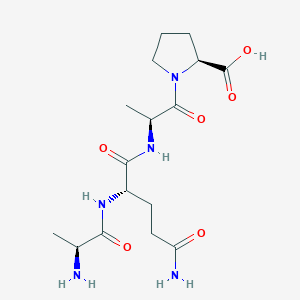
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


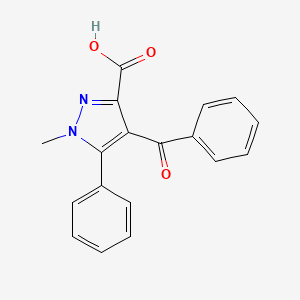
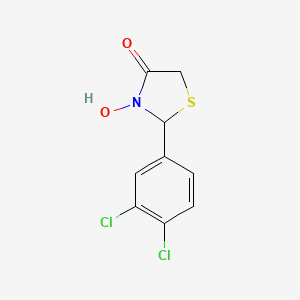
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
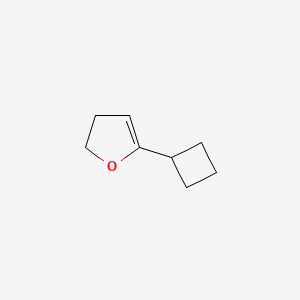
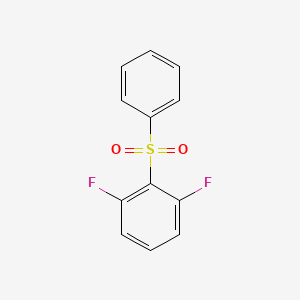
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)

![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
